molecular formula C14H21N3O B273553 N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B273553
M. Wt: 247.34 g/mol
InChI Key: AMPGTEOZFIESHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide, also known as BICP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BICP is a bicyclic compound that contains an imidazole ring, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide is not fully understood, but it is believed to act on the dopaminergic system in the brain. N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its neuroprotective effects, N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have anti-inflammatory effects and to improve cognitive function. N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has also been shown to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide is its high purity and yield in synthesis, which makes it a reliable compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to determine its efficacy in human clinical trials. Additionally, N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide may have potential applications in other areas such as cancer treatment and cardiovascular disease. Further research is needed to explore these potential applications.

Synthesis Methods

N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide can be synthesized through a multistep process that involves the reaction of 1H-imidazole-1-propylamine with bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, followed by the dehydration of the resulting intermediate to yield N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide. The synthesis of N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may be a promising candidate for drug development.

properties

Product Name

N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)bicyclo[2.2.1]heptane-3-carboxamide

InChI

InChI=1S/C14H21N3O/c18-14(13-9-11-2-3-12(13)8-11)16-4-1-6-17-7-5-15-10-17/h5,7,10-13H,1-4,6,8-9H2,(H,16,18)

InChI Key

AMPGTEOZFIESHK-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2C(=O)NCCCN3C=CN=C3

Canonical SMILES

C1CC2CC1CC2C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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